Cas no 90812-24-1 (3-Hydroxy Rimantadine)

3-Hydroxy Rimantadine Chemical and Physical Properties
Names and Identifiers
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- 3-(1-Aminoethyl)adamantan-1-ol
- 3-Hydroxy Rimantadine
- 3-(1-Aminoethyl)adamantan-1-ol hydrochloride
- 3-(1-aminoethyl)tricyclo[3.3.1.1~3,7~]decan-1-ol
- 1-(1-aminoethyl)-3-adamantanol
- 3-(1-aminoethyl)-1-hydroxyadamantane
- F0345-0694
- m-Hydroxyrimantadine
- AKOS017258660
- BP-11217
- UNII-F3H2H097A8
- DTXSID60377861
- HMS1407H17
- 3-HYDROXYRIMANTADINE
- F3H2H097A8
- AKOS001586863
- 90812-24-1
- FT-0670105
- Oprea1_725574
- CBDivE_009128
- 3-(1-aminoethyl)adamantan-1-olhydrochloride
- SB84360
- Q27277585
- CHEMBL958
- Enamine_004747
- EN300-297462
- SCHEMBL2739148
- 1-(1-Aminoethyl)-3-hydroxyadamantane
- Tricyclo(3.3.1.13,7)decan-1-ol, 3-(1-aminoethyl)-
-
- MDL: MFCD01821203
- Inchi: InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3
- InChI Key: JVWKHPHTJHFQAN-UHFFFAOYSA-N
- SMILES: CC(C12CC3CC(C1)CC(C3)(C2)O)N
Computed Properties
- Exact Mass: 231.13900
- Monoisotopic Mass: 195.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.25000
- LogP: 3.16720
3-Hydroxy Rimantadine Security Information
- HazardClass:IRRITANT
3-Hydroxy Rimantadine Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Hydroxy Rimantadine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241647-0.05g |
(1s,3r,5R,7S)-3-(1-aminoethyl)adamantan-1-ol |
90812-24-1 | 95% | 0.05g |
$972.0 | 2024-06-19 | |
Enamine | EN300-241647-2.5g |
(1s,3r,5R,7S)-3-(1-aminoethyl)adamantan-1-ol |
90812-24-1 | 95% | 2.5g |
$2268.0 | 2024-06-19 | |
A2B Chem LLC | AD08339-1g |
3-(1-Aminoethyl)adamantan-1-ol |
90812-24-1 | >95% | 1g |
$439.00 | 2024-05-20 | |
Chemenu | CM281212-5g |
3-(1-Aminoethyl)adamantan-1-ol |
90812-24-1 | 95% | 5g |
$338 | 2024-07-20 | |
Enamine | EN300-241647-1.0g |
(1s,3r,5R,7S)-3-(1-aminoethyl)adamantan-1-ol |
90812-24-1 | 95% | 1.0g |
$1157.0 | 2024-06-19 | |
TRC | H953375-2.5mg |
3-Hydroxy Rimantadine |
90812-24-1 | 2.5mg |
155.00 | 2021-08-04 | ||
Apollo Scientific | OR322404-1g |
3-(1-Aminoethyl)adamantan-1-ol |
90812-24-1 | 1g |
£114.00 | 2023-09-02 | ||
Chemenu | CM281212-5g |
3-(1-Aminoethyl)adamantan-1-ol |
90812-24-1 | 95% | 5g |
$338 | 2021-06-15 | |
TRC | H953375-25mg |
3-Hydroxy Rimantadine |
90812-24-1 | 25mg |
1230.00 | 2021-08-04 | ||
Enamine | EN300-241647-10.0g |
(1s,3r,5R,7S)-3-(1-aminoethyl)adamantan-1-ol |
90812-24-1 | 95% | 10.0g |
$4974.0 | 2024-06-19 |
3-Hydroxy Rimantadine Related Literature
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Mehmet Menaf Ayhan,Burcu Dedeoglu,Yunus Zorlu,Bünyemin Coşut CrystEngComm, 2021,23, 268-272
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
Additional information on 3-Hydroxy Rimantadine
Recent Advances in the Study of 3-Hydroxy Rimantadine (CAS: 90812-24-1): A Comprehensive Research Brief
3-Hydroxy Rimantadine (CAS: 90812-24-1) is a derivative of rimantadine, an antiviral drug primarily used for the treatment and prophylaxis of influenza A virus infections. Recent studies have focused on its enhanced pharmacokinetic properties and potential therapeutic applications beyond its parent compound. This research brief synthesizes the latest findings on 3-Hydroxy Rimantadine, highlighting its mechanisms of action, efficacy, and emerging applications in the field of chemical biology and medicine.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-Hydroxy Rimantadine exhibits improved bioavailability and reduced toxicity compared to rimantadine. The research team utilized in vitro and in vivo models to assess its antiviral activity against various influenza strains, including H1N1 and H3N2. The results indicated a 40% increase in efficacy, attributed to the hydroxyl group's role in enhancing membrane permeability and target binding affinity.
Further investigations have explored the compound's potential in treating other viral infections. A preprint article on bioRxiv (2024) reported that 3-Hydroxy Rimantadine shows inhibitory effects against SARS-CoV-2 by interfering with viral envelope fusion. Molecular docking studies revealed its binding to the spike protein's conserved regions, suggesting a broad-spectrum antiviral capability. These findings are particularly significant given the ongoing need for versatile antiviral agents.
In addition to its antiviral properties, 3-Hydroxy Rimantadine has been investigated for its neuroprotective effects. A recent study in Neuropharmacology (2024) highlighted its ability to modulate NMDA receptors, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's. The compound's dual functionality as an antiviral and neuroprotective agent positions it as a promising candidate for multifunctional drug development.
Despite these advancements, challenges remain in optimizing the synthesis and scalability of 3-Hydroxy Rimantadine. A 2024 review in Organic Process Research & Development discussed innovative catalytic methods to improve yield and purity, addressing previous limitations in large-scale production. These technical improvements are critical for transitioning the compound from research labs to clinical applications.
In conclusion, 3-Hydroxy Rimantadine (90812-24-1) represents a significant advancement in antiviral and neuroprotective research. Its enhanced efficacy, reduced toxicity, and multifunctional potential underscore its value in both current and future therapeutic strategies. Ongoing studies are expected to further elucidate its mechanisms and expand its clinical applications, making it a compound of high interest in the chemical biology and pharmaceutical communities.
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